1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride
Description
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one; hydrochloride is a structurally complex small molecule featuring a pyrrolidine core substituted with a 2,2-dimethylpropyl group at the 4-position and an amino group at the 3-position (stereochemistry: 3S,4R). The propan-1-one linker connects this pyrrolidine moiety to a 4-chloropyrazol-1-yl group. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O.ClH/c1-15(2,3)6-11-8-19(10-13(11)17)14(21)4-5-20-9-12(16)7-18-20;/h7,9,11,13H,4-6,8,10,17H2,1-3H3;1H/t11-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRWBQIXLWJPX-LOCPCMAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CN(CC1N)C(=O)CCN2C=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)CCN2C=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, protective groups, and specific solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyrazole moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues Identified in Evidence
Critical Substituent Differences
Pyrazole vs. Oxazole vs. The oxazole analogue () replaces chlorine with methyl groups, increasing hydrophobicity and steric bulk, which may alter binding kinetics .
Linker Chain (Propan-1-one vs.
Stereochemistry :
- The (3S,4R) configuration in the target compound and its analogues is critical for chiral recognition in biological systems. highlights how stereochemical inversion (e.g., 3R vs. 3S in pyrrolidine derivatives) can drastically alter activity profiles .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
The compound 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride (referred to as "the compound" hereafter) has garnered attention for its potential therapeutic applications. This article synthesizes existing research findings on its biological activity, mechanisms, and implications in various medical fields.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring and a chloropyrazole moiety. Its molecular formula is CHClNO, and it possesses a hydrochloride salt form which enhances its solubility in aqueous environments.
| Property | Value |
|---|---|
| Molecular Weight | 281.78 g/mol |
| Solubility | Soluble in water |
| pKa | Not available |
| LogP | Not available |
Research indicates that the compound acts primarily as an inhibitor of certain metabolic pathways, particularly those involving amino acid metabolism. It has been shown to interact with enzymes related to proline metabolism, which is crucial in cancer cell proliferation.
Case Study: Inhibition of hOAT
A significant study demonstrated that the compound inhibits human ornithine aminotransferase (hOAT), a key enzyme in proline metabolism. The inhibition leads to reduced levels of L-glutamate and L-proline, which are vital for tumor growth in hepatocellular carcinoma (HCC) models. The pharmacological inhibition resulted in notable anti-tumor activity and decreased levels of alpha-fetoprotein (AFP), a biomarker for HCC .
Antitumor Effects
The compound's antitumor effects have been documented in various preclinical studies:
- In vitro Studies : The compound exhibited potent cytotoxic effects against several cancer cell lines, including HCC and non-small cell lung cancer (NSCLC). It suppressed cell proliferation significantly more than control compounds .
- In vivo Studies : Animal models treated with the compound showed reduced tumor size and weight compared to untreated controls. The mechanism involves metabolic reprogramming that disrupts the energy supply to tumors .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties. The compound may modulate neurotransmitter levels, particularly GABA, which could have implications for treating neurological disorders .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Neuroprotective | Modulation of GABA levels | |
| Metabolic Regulation | Disruption of proline metabolism |
Pharmacokinetics
While specific pharmacokinetic data for this compound remain limited, studies on similar compounds suggest favorable absorption rates and metabolic stability. Future research is needed to elucidate its bioavailability and half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
